Cas no 2228497-73-0 (3-(4,4-difluorocyclohexyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

3-(4,4-Difluorocyclohexyl)-2,2-dimethylcyclopropane-1-carboxylic acid is a fluorinated cyclopropane derivative with a cyclohexyl substituent, offering unique steric and electronic properties due to its rigid cyclopropane ring and difluorinated cyclohexyl group. The presence of fluorine atoms enhances metabolic stability and lipophilicity, making it valuable in medicinal chemistry and agrochemical applications. The carboxylic acid moiety provides a handle for further functionalization, enabling its use as a key intermediate in synthetic pathways. Its structural features contribute to improved binding affinity and selectivity in target interactions, particularly in the development of bioactive compounds. The compound’s stability under physiological conditions further supports its utility in research and industrial applications.
3-(4,4-difluorocyclohexyl)-2,2-dimethylcyclopropane-1-carboxylic acid structure
2228497-73-0 structure
商品名:3-(4,4-difluorocyclohexyl)-2,2-dimethylcyclopropane-1-carboxylic acid
CAS番号:2228497-73-0
MF:C12H18F2O2
メガワット:232.266931056976
CID:6184625
PubChem ID:165972781

3-(4,4-difluorocyclohexyl)-2,2-dimethylcyclopropane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 3-(4,4-difluorocyclohexyl)-2,2-dimethylcyclopropane-1-carboxylic acid
    • 2228497-73-0
    • EN300-1952373
    • インチ: 1S/C12H18F2O2/c1-11(2)8(9(11)10(15)16)7-3-5-12(13,14)6-4-7/h7-9H,3-6H2,1-2H3,(H,15,16)
    • InChIKey: FRVUXXZZGCDCRU-UHFFFAOYSA-N
    • ほほえんだ: FC1(CCC(CC1)C1C(C(=O)O)C1(C)C)F

計算された属性

  • せいみつぶんしりょう: 232.12748614g/mol
  • どういたいしつりょう: 232.12748614g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 302
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.1
  • トポロジー分子極性表面積: 37.3Ų

3-(4,4-difluorocyclohexyl)-2,2-dimethylcyclopropane-1-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1952373-0.05g
3-(4,4-difluorocyclohexyl)-2,2-dimethylcyclopropane-1-carboxylic acid
2228497-73-0
0.05g
$1008.0 2023-09-17
Enamine
EN300-1952373-1.0g
3-(4,4-difluorocyclohexyl)-2,2-dimethylcyclopropane-1-carboxylic acid
2228497-73-0
1g
$1256.0 2023-05-23
Enamine
EN300-1952373-0.5g
3-(4,4-difluorocyclohexyl)-2,2-dimethylcyclopropane-1-carboxylic acid
2228497-73-0
0.5g
$1152.0 2023-09-17
Enamine
EN300-1952373-5g
3-(4,4-difluorocyclohexyl)-2,2-dimethylcyclopropane-1-carboxylic acid
2228497-73-0
5g
$3479.0 2023-09-17
Enamine
EN300-1952373-1g
3-(4,4-difluorocyclohexyl)-2,2-dimethylcyclopropane-1-carboxylic acid
2228497-73-0
1g
$1200.0 2023-09-17
Enamine
EN300-1952373-0.1g
3-(4,4-difluorocyclohexyl)-2,2-dimethylcyclopropane-1-carboxylic acid
2228497-73-0
0.1g
$1056.0 2023-09-17
Enamine
EN300-1952373-0.25g
3-(4,4-difluorocyclohexyl)-2,2-dimethylcyclopropane-1-carboxylic acid
2228497-73-0
0.25g
$1104.0 2023-09-17
Enamine
EN300-1952373-10.0g
3-(4,4-difluorocyclohexyl)-2,2-dimethylcyclopropane-1-carboxylic acid
2228497-73-0
10g
$5405.0 2023-05-23
Enamine
EN300-1952373-5.0g
3-(4,4-difluorocyclohexyl)-2,2-dimethylcyclopropane-1-carboxylic acid
2228497-73-0
5g
$3645.0 2023-05-23
Enamine
EN300-1952373-2.5g
3-(4,4-difluorocyclohexyl)-2,2-dimethylcyclopropane-1-carboxylic acid
2228497-73-0
2.5g
$2351.0 2023-09-17

3-(4,4-difluorocyclohexyl)-2,2-dimethylcyclopropane-1-carboxylic acid 関連文献

3-(4,4-difluorocyclohexyl)-2,2-dimethylcyclopropane-1-carboxylic acidに関する追加情報

Comprehensive Overview of 3-(4,4-difluorocyclohexyl)-2,2-dimethylcyclopropane-1-carboxylic acid (CAS No. 2228497-73-0)

3-(4,4-difluorocyclohexyl)-2,2-dimethylcyclopropane-1-carboxylic acid (CAS No. 2228497-73-0) is a fluorinated cyclopropane derivative with significant potential in pharmaceutical and agrochemical applications. This compound features a unique difluorocyclohexyl moiety coupled with a dimethylcyclopropane scaffold, making it a subject of interest for researchers exploring novel bioactive molecules. Its structural complexity and fluorine incorporation align with current trends in drug design, where fluorine-containing compounds are prized for their metabolic stability and lipophilicity.

The growing demand for fluorinated building blocks in medicinal chemistry has propelled studies on compounds like 3-(4,4-difluorocyclohexyl)-2,2-dimethylcyclopropane-1-carboxylic acid. Recent literature highlights its role as an intermediate in synthesizing enzyme inhibitors and receptor modulators, addressing queries like "How does fluorine enhance drug bioavailability?"—a frequently searched topic in AI-driven drug discovery platforms. The cyclopropane ring in its structure is particularly noteworthy, as it often confers conformational rigidity to target molecules, a feature extensively discussed in structure-activity relationship (SAR) studies.

From a synthetic chemistry perspective, this compound exemplifies advancements in stereoselective cyclopropanation techniques. Laboratories optimizing C-H fluorination protocols—another trending research area—may find its difluorocyclohexyl group relevant for methodological benchmarking. Analytical challenges, such as NMR characterization of fluorine-substituted cycloalkanes, are also frequently raised in academic forums, linking to broader discussions on 19F-NMR applications in organic synthesis.

Environmental and regulatory considerations further elevate the relevance of CAS No. 2228497-73-0. With increasing searches on "green fluorination methods," this compound's synthesis pathways may serve as case studies for sustainable fluorine incorporation. Its carboxylic acid functionality additionally enables derivatization into esters or amides, answering common industrial questions about prodrug strategies—a hot topic in patent literature.

In material science, the polar cyclohexyl-cyclopropane hybrid structure sparks interest for liquid crystal or polymeric additive applications, aligning with queries about "fluorine in advanced materials." The compound’s lipophilic balance (logP) and hydrogen-bonding capacity make it a candidate for computational studies on molecular docking, frequently explored in AI-assisted drug design workflows.

Ongoing research into metabolic stability enhancement via fluorination keeps 3-(4,4-difluorocyclohexyl)-2,2-dimethylcyclopropane-1-carboxylic acid in focus. Its steric shielding effects from the gem-dimethyl group offer lessons in proteolytic resistance—addressing persistent search terms like "how to prevent rapid drug degradation." As the pharmaceutical industry prioritizes tactical fluorination, this compound’s structure-property relationships provide actionable insights for both academia and R&D sectors.

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